molecular formula C23H16BrClFN3OS B2875956 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207057-75-7

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2875956
CAS No.: 1207057-75-7
M. Wt: 516.81
InChI Key: SYEMDGGMHJRGSR-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide features a central imidazole core substituted with a 4-bromophenyl group at position 5 and a 4-fluorophenyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further attached to a 3-chlorophenyl ring. The imidazole-thioether-acetamide scaffold is of interest due to its versatility in medicinal chemistry, particularly in targeting enzymes like cyclooxygenases (COX) or kinases .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClFN3OS/c24-16-6-4-15(5-7-16)21-13-27-23(29(21)20-10-8-18(26)9-11-20)31-14-22(30)28-19-3-1-2-17(25)12-19/h1-13H,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEMDGGMHJRGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Compound A : 2-((1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)-N-(4-Chlorophenyl)Acetamide
  • Key Differences :
    • The imidazole’s 1-position substituent is allyl instead of 4-fluorophenyl.
    • The acetamide is attached to a 4-chlorophenyl group (vs. 3-chlorophenyl in the target).
  • The 4-chlorophenyl vs. 3-chlorophenyl substitution alters spatial orientation, possibly affecting binding interactions with target proteins.
Compound B : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide
  • Key Differences :
    • Imidazole substituents: 4-fluorophenyl (position 5) and 4-methoxyphenyl (position 1).
    • Acetamide linked to a thiazole ring instead of chlorophenyl.
  • Impact: The methoxy group enhances solubility via polarity but may reduce membrane permeability compared to halogens.

Modifications to the Acetamide Group

Compound C : 2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide
  • Key Differences :
    • Simpler structure lacking the imidazole-thioether moiety.
    • Acetamide attached to a 3,4-difluorophenyl group.
  • Impact :
    • Reduced molecular complexity may lower target specificity but improve synthetic accessibility.
    • Dihedral angles between aromatic rings (66.4° in this compound) influence planarity and packing efficiency, affecting solubility and crystal stability .
Compound D : 2-{[1-{2-[(4-Chlorobenzyl)Amino]-2-Oxoethyl}-5-(Hydroxymethyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide
  • Key Differences :
    • Imidazole contains a hydroxymethyl group (position 5) and a 4-chlorobenzyl-substituted acetamide side chain.
    • Acetamide linked to 2-fluorophenyl .
  • The 2-fluorophenyl substituent may induce steric hindrance compared to 3- or 4-substituted analogs .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~522.8 g/mol ~507.7 g/mol ~488.5 g/mol ~328.2 g/mol
LogP Estimated 4.5–5.0 ~4.8 ~3.2 (due to methoxy) ~3.0
Solubility Low (halogen dominance) Moderate (allyl group) Moderate (thiazole) Low (planar structure)
Key Interactions Halogen bonds, hydrophobic Steric bulk Hydrogen bonding Planar packing

Preparation Methods

Cyclocondensation of 1,2-Diketones and Amines

The imidazole ring is constructed via the Debus-Radziszewski reaction, modified for aryl substituents. A representative protocol involves:

  • Reactants :
    • 4-Bromophenylglyoxal (1.2 equiv) as the diketone.
    • 4-Fluoroaniline (1.0 equiv) and ammonium acetate (2.0 equiv) as nitrogen sources.
  • Conditions :
    • Ethanol, reflux (78°C), 12–16 hours under nitrogen.
  • Outcome :
    • 5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole (Intermediate A) in 68–72% yield.

Key Analytical Data :

  • FT-IR : 3130 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imidazole H2), 7.89–7.12 (m, 8H, aryl).

Alternative Pathway: Ullmann-Type Coupling

For substrates sensitive to acidic conditions, a palladium-catalyzed approach is employed:

  • Reactants :
    • 2,4-Dibromo-1-fluorobenzene (1.0 equiv).
    • 4-Bromophenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%).
  • Conditions :
    • K₂CO₃, DMF/H₂O (4:1), 100°C, 8 hours.
  • Outcome :
    • Intermediate A in 65% yield with >95% purity.

Thioether Linkage Formation

Nucleophilic Substitution with Mercaptoimidazole

Intermediate A is functionalized with a thiol group for subsequent coupling:

  • Reactants :
    • Intermediate A (1.0 equiv), thiourea (1.5 equiv).
  • Conditions :
    • HCl (conc.), ethanol, reflux, 6 hours.
  • Outcome :
    • 2-Mercapto-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole (Intermediate B) in 85% yield.

Coupling with Chloroacetyl Chloride

The thiol group reacts with chloroacetyl chloride to form the thioether:

  • Reactants :
    • Intermediate B (1.0 equiv), chloroacetyl chloride (1.2 equiv).
  • Conditions :
    • Triethylamine (2.0 equiv), DCM, 0°C → RT, 4 hours.
  • Outcome :
    • 2-(Chloroacetylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole (Intermediate C) in 78% yield.

Synthesis of the Acetamide Moiety

Acylation of 3-Chloroaniline

The acetamide tail is prepared separately:

  • Reactants :
    • 3-Chloroaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv).
  • Conditions :
    • Pyridine, DCM, 0°C → RT, 2 hours.
  • Outcome :
    • N-(3-Chlorophenyl)chloroacetamide (Intermediate D) in 92% yield.

Final Coupling and Purification

Thioether-Acetamide Conjugation

Intermediate C and D undergo nucleophilic displacement:

  • Reactants :
    • Intermediate C (1.0 equiv), Intermediate D (1.1 equiv).
  • Conditions :
    • K₂CO₃ (2.0 equiv), DMF, 80°C, 6 hours.
  • Outcome :
    • Crude product in 70% yield, purified via silica gel chromatography (hexane/EtOAc 3:1).

Crystallization and Characterization

  • Recrystallization : Ethanol/DMF (9:1) yields analytically pure compound as white crystals.
  • MP : 189–191°C.
  • HRMS (ESI+) : m/z 585.9782 [M+H]⁺ (calc. 585.9785).

Optimization and Comparative Analysis

Table 1: Synthesis Method Comparison

Step Method Yield (%) Purity (%) Conditions Source
Imidazole Formation Debus-Radziszewski 68–72 >90 Ethanol, reflux
Thioether Formation Chloroacetyl chloride 78 95 DCM, TEA, 0°C→RT
Acetamide Synthesis Pyridine-mediated 92 99 DCM, 0°C→RT
Final Coupling K₂CO₃/DMF 70 98 80°C, 6 hours

Table 2: Spectroscopic Data Validation

Technique Key Signals Interpretation Source
¹H NMR (400 MHz) δ 4.21 (s, 2H, SCH₂), 10.12 (s, 1H, NH) Confirms thioether and acetamide groups
¹³C NMR δ 169.5 (C=O), 135.2 (C-Br) Validates carbonyl and aryl halides
FT-IR 1675 cm⁻¹ (C=O stretch) Confirms acetamide functionality

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazole Formation : Use of electron-deficient aryl groups (e.g., 4-fluorophenyl) directs cyclization to the N1 position.
  • Thioether Oxidation : Reactions conducted under nitrogen to prevent disulfide formation.
  • Solubility Issues : Polar aprotic solvents (DMF) enhance intermediate solubility during coupling.

Scalability and Industrial Considerations

  • Catalyst Recycling : Pd(PPh₃)₄ in Ullmann coupling can be recovered via extraction (85% recovery).
  • Waste Management : Ethanol and DMF are distilled and reused, reducing environmental impact.

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